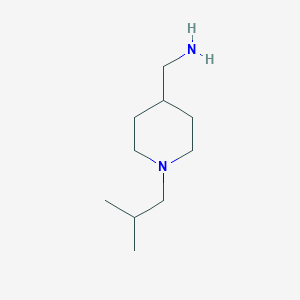

1-(1-Isobutylpiperidin-4-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(2-methylpropyl)piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)8-12-5-3-10(7-11)4-6-12/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTRGAHRESDWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629404 | |

| Record name | 1-[1-(2-Methylpropyl)piperidin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258345-24-3 | |

| Record name | 1-[1-(2-Methylpropyl)piperidin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(1-Isobutylpiperidin-4-YL)methanamine chemical properties

An In-depth Technical Guide to the Synthesis and Properties of 1-(1-Isobutylpiperidin-4-YL)methanamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the chemical properties, a proposed synthetic pathway, and potential applications of the novel compound this compound. As a functionalized piperidine, this molecule represents a valuable scaffold in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system. This document provides a detailed, scientifically-grounded framework for the synthesis and handling of this compound, based on established chemical principles and data from closely related analogues.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of FDA-approved pharmaceuticals and clinical candidates.[1] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for constructing molecules with precise three-dimensional orientations for optimal target engagement.[1] The specific compound, this compound, features key functional groups—a tertiary amine within the piperidine ring and a primary aminomethyl group at the C4 position—that make it a prime candidate for further chemical elaboration in drug discovery programs.[1]

Physicochemical and Chemical Properties

Structural Information

| Property | Value | Source |

| IUPAC Name | (1-(2-methylpropyl)piperidin-4-yl)methanamine | N/A |

| Molecular Formula | C₁₀H₂₂N₂ | Calculated |

| Molecular Weight | 170.30 g/mol | Calculated |

| Canonical SMILES | CC(C)CN1CCC(CC1)CN | N/A |

| InChI Key | InChI=1S/C10H22N2/c1-8(2)7-12-5-3-9(4-6-12)10-11/h8-9H,3-7,10-11H2,1-2H3 | N/A |

Predicted Physicochemical Properties

The isobutyl group on the piperidine nitrogen increases the lipophilicity of the molecule compared to an N-methyl or N-unsubstituted analogue. The primary amine provides a site for hydrogen bonding and serves as a basic center, which will influence its solubility in aqueous media and its pKa. It is expected to be a liquid at room temperature, similar to other short-chain alkylated piperidines.[2]

Proposed Synthetic Pathway

A robust and scalable synthesis of this compound can be achieved via a multi-step sequence starting from commercially available precursors. The key transformation is a reductive amination, a widely employed and efficient method for the formation of C-N bonds.[3]

Overall Synthesis Workflow

The proposed synthesis involves two main stages:

-

N-Alkylation of 4-Piperidone: Introduction of the isobutyl group onto the piperidine nitrogen.

-

Reductive Amination: Conversion of the ketone to the primary aminomethyl group.

Sources

An In-depth Technical Guide to the Synthesis of 1-(1-Isobutylpiperidin-4-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a strategic synthetic pathway for the preparation of 1-(1-isobutylpiperidin-4-yl)methanamine, a valuable building block in medicinal chemistry. The proposed synthesis is designed for adaptability and scalability, leveraging well-established chemical transformations to ensure high purity and yield of the target compound. This document offers detailed experimental protocols, mechanistic insights, and visual representations of the synthetic route to aid researchers in its practical implementation.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds, prized for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The specific substitution pattern of this compound, featuring a primary amine at the terminus of a methyl group at the C4 position and an isobutyl group on the ring nitrogen, presents a versatile platform for the development of novel therapeutic agents. The primary amine serves as a key handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide details a robust and logical synthetic approach, commencing with commercially available starting materials and proceeding through a series of high-yielding and well-characterized reactions.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent approach, wherein the piperidine core is first functionalized at the C4 position with a precursor to the methanamine group, followed by the introduction of the N-isobutyl substituent. This strategy is advantageous as it protects the primary amine from potential side reactions during the N-alkylation step.

The key transformations in the forward synthesis will involve:

-

Protection of the piperidine nitrogen: To prevent unwanted reactions at the ring nitrogen during the initial synthetic steps, a tert-butyloxycarbonyl (Boc) protecting group will be employed.

-

Introduction of a nitrile group: A nitrile moiety will be introduced at the C4 position, serving as a stable and readily reducible precursor to the desired methanamine.

-

Reduction of the nitrile: The nitrile group will be reduced to a primary amine using a powerful hydride reducing agent.

-

Deprotection of the piperidine nitrogen: The Boc group will be removed under acidic conditions to liberate the secondary amine.

-

N-Isobutylation: The final isobutyl group will be installed on the piperidine nitrogen via reductive amination.

This strategic sequence ensures selectivity and high efficiency at each stage of the synthesis.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for each stage of the synthesis.

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This initial step involves the protection of the commercially available piperidin-4-ylmethanol with a Boc group to prevent side reactions in subsequent steps.

Protocol:

-

To a stirred solution of piperidin-4-ylmethanol (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add 4-dimethylaminopyridine (DMAP, 0.05 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in DCM (2 volumes).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Piperidin-4-ylmethanol | 1.0 | 115.17 |

| Di-tert-butyl dicarbonate | 1.1 | 218.25 |

| 4-Dimethylaminopyridine | 0.05 | 122.17 |

| Dichloromethane | - | 84.93 |

Step 2: Synthesis of tert-Butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate)

The hydroxyl group of the Boc-protected piperidinemethanol is converted to a good leaving group (tosylate) to facilitate the subsequent nucleophilic substitution with cyanide.

Protocol:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine (10 volumes) and cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with 1 M HCl (2 x 5 volumes), saturated aqueous sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

The crude tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate can often be used in the next step without further purification.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 1.0 | 215.29 |

| p-Toluenesulfonyl chloride | 1.2 | 190.65 |

| Pyridine | - | 79.10 |

Step 3: Synthesis of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

This step involves the nucleophilic substitution of the tosylate with cyanide to introduce the nitrile functionality.

Protocol:

-

To a solution of tert-butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO, 10 volumes), add sodium cyanide (NaCN, 1.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with water (3 x 5 volumes) and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| tert-Butyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate | 1.0 | 369.48 |

| Sodium Cyanide | 1.5 | 49.01 |

| Dimethyl Sulfoxide | - | 78.13 |

Step 4: Synthesis of tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

The nitrile group is reduced to a primary amine using lithium aluminum hydride, a potent reducing agent.[1][2][3]

Protocol:

-

To a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

-

Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, which can be used in the next step without further purification.[4]

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | 1.0 | 224.31 |

| Lithium Aluminum Hydride | 2.0 | 37.95 |

| Tetrahydrofuran | - | 72.11 |

Step 5: Synthesis of (Piperidin-4-yl)methanamine

The Boc protecting group is removed under acidic conditions to yield the free secondary amine.

Protocol:

-

Dissolve tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in DCM (5 volumes).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify to pH > 12 with 2 M NaOH.

-

Extract the aqueous layer with DCM (3 x 10 volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (piperidin-4-yl)methanamine.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | 1.0 | 228.34 |

| Trifluoroacetic Acid | 10 | 114.02 |

| Dichloromethane | - | 84.93 |

Step 6: Synthesis of this compound

The final step involves the N-alkylation of the piperidine nitrogen with an isobutyl group via reductive amination.[5] This method is generally preferred over direct alkylation with an isobutyl halide as it often results in cleaner reactions and higher yields.[5]

Protocol:

-

To a solution of (piperidin-4-yl)methanamine (1.0 eq) in DCM (10 volumes), add isobutyraldehyde (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol/ammonia gradient) to afford this compound.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| (Piperidin-4-yl)methanamine | 1.0 | 128.22 |

| Isobutyraldehyde | 1.2 | 72.11 |

| Sodium Triacetoxyborohydride | 1.5 | 211.94 |

| Dichloromethane | - | 84.93 |

Causality Behind Experimental Choices

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of the rest of the molecule.

-

Tosylation: Conversion of the primary alcohol to a tosylate provides an excellent leaving group for the subsequent nucleophilic substitution with cyanide, a crucial step for introducing the carbon atom of the future methanamine group.

-

Nitrile Intermediate: The use of a nitrile as a precursor to the primary amine is advantageous due to its relative stability and the well-established, high-yielding methods for its reduction.

-

LiAlH4 Reduction: Lithium aluminum hydride is a powerful reducing agent capable of efficiently converting nitriles to primary amines.[1][2][3] Its use in an anhydrous aprotic solvent like THF is critical to prevent its violent reaction with protic solvents.

-

Reductive Amination for N-Isobutylation: Reductive amination with isobutyraldehyde and a mild reducing agent like sodium triacetoxyborohydride offers a controlled and selective method for introducing the isobutyl group onto the piperidine nitrogen.[5] This one-pot procedure is generally more efficient and produces fewer byproducts compared to direct alkylation with an isobutyl halide, which can lead to over-alkylation and the formation of quaternary ammonium salts.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. By employing a protecting group strategy and a series of well-understood chemical transformations, this approach allows for the efficient and scalable synthesis of this valuable chemical building block. The provided experimental protocols are intended to serve as a practical resource for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of new chemical space and the advancement of innovative therapeutic agents.

References

-

Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). Retrieved from [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.).

-

1-Boc-4-AP - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (n.d.). Retrieved from [Link]

- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents. (n.d.).

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press. (n.d.). Retrieved from [Link]

-

Does piperidine work in reductive amination like this? : r/chemhelp - Reddit. (2024, February 4). Retrieved from [Link]

-

Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved from [Link]

-

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | C11H23N3O2 - PubChem. (n.d.). Retrieved from [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved from [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved from [Link]

-

Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (n.d.). Retrieved from [Link]

-

Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9). Retrieved from [Link]

-

Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 7. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of 1-(1-Isobutylpiperidin-4-YL)methanamine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-(1-Isobutylpiperidin-4-YL)methanamine, a key building block in pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the complete structural elucidation and characterization of this molecule. Each section details not only the protocol but also the expected spectral features, their interpretation, and the principles of method validation that ensure data integrity and trustworthiness, in line with pharmaceutical industry standards.[1][2][3]

Introduction: The Analytical Imperative

In pharmaceutical development, the unambiguous characterization of molecular structures is a foundational requirement for ensuring safety, efficacy, and quality. Spectroscopic methods are the cornerstone of this process, offering a non-destructive and highly informative means to probe molecular architecture.[2] this compound (C₁₀H₂₂N₂) is a bifunctional molecule featuring a piperidine core, a common scaffold in medicinal chemistry. Its precise characterization is critical for confirming identity, assessing purity, and ensuring batch-to-batch consistency in a regulated environment.

This guide provides an in-depth analysis of the molecule through the principal techniques of modern analytical chemistry. The methodologies described herein are designed to form a self-validating system, where the data from each technique corroborates the others, leading to a confident and complete structural assignment.

Molecular Structure and Key Features

To effectively interpret spectroscopic data, one must first understand the molecule's structural components. This compound consists of:

-

A saturated piperidine ring , which exists in a chair conformation.

-

A tertiary amine within the piperidine ring, substituted with an isobutyl group.

-

A primary amine (-NH₂) attached to a methylene (-CH₂) bridge at the 4-position of the piperidine ring.

-

An isobutyl group [-CH₂CH(CH₃)₂], which has distinct proton and carbon environments.

These features give rise to a unique spectroscopic fingerprint that we will systematically deconstruct.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out connectivity and determine the precise environment of each atom.

Principle of NMR

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, like ¹H and ¹³C. When placed in a strong magnetic field, these nuclei align in specific energy states. The absorption of radiofrequency (RF) energy causes them to transition to a higher energy state. The precise frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment, providing detailed structural information.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is fundamentally dependent on proper sample preparation.[4] A homogeneous solution free of particulate matter is essential for achieving high resolution.[5]

Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice due to its versatility. For amines, methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) with a pH adjustment can also be used, which allows for the exchange and potential suppression of the labile N-H protons.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 15-25 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[6][7][8]

-

Filtration: To remove any suspended impurities that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[5][6]

-

Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration if the solvent signal is not used as a reference.

-

Analysis: Place the capped and labeled NMR tube into the spectrometer's autosampler or manually insert it into the probe for data acquisition.

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative quantities (integration).

Expected ¹H NMR Spectral Data (Predicted in CDCl₃, 300 MHz):

| Signal Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | -CH(CH ₃)₂ | ~0.88 | Doublet (d) | 6H | Methyl groups of the isobutyl moiety, split by the adjacent methine proton. |

| b | -CH (CH₃)₂ | ~1.75 | Multiplet (m) | 1H | Methine proton of the isobutyl group, split by the two methyl groups and the methylene group. |

| c | Piperidine CH ₂ (axial) | ~1.20 - 1.40 | Multiplet (m) | 4H | Axial protons on the piperidine ring, typically shielded (upfield) compared to equatorial protons. |

| d | Piperidine CH ₂ (equatorial) | ~1.60 - 1.80 | Multiplet (m) | 4H | Equatorial protons on the piperidine ring. |

| e | N-CH ₂-CH | ~2.05 | Doublet (d) | 2H | Methylene protons of the isobutyl group adjacent to the tertiary nitrogen. |

| f | -CH ₂-NH₂ | ~2.55 | Doublet (d) | 2H | Methylene protons adjacent to the primary amine. |

| g | -NH ₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | Labile primary amine protons. Signal can be broad and its position is concentration-dependent.[9] |

| h | Piperidine CH | ~2.80 - 3.00 | Multiplet (m) | 1H | Methine proton at the 4-position of the piperidine ring. |

¹³C NMR Spectroscopy: Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Carbons attached to electronegative atoms like nitrogen are deshielded and appear at a higher chemical shift (downfield).[9]

Expected ¹³C NMR Spectral Data (Predicted in CDCl₃, 75 MHz):

| Signal Label | Carbon | Predicted δ (ppm) | Rationale |

| 1 | -CH(C H₃)₂ | ~20.8 | Isobutyl methyl carbons. |

| 2 | -C H(CH₃)₂ | ~28.5 | Isobutyl methine carbon. |

| 3 | Piperidine C -3, C -5 | ~30.0 | Piperidine carbons adjacent to the C4 position. |

| 4 | Piperidine C -4 | ~38.0 | Piperidine carbon bearing the aminomethyl group. |

| 5 | -C H₂-NH₂ | ~46.5 | Methylene carbon attached to the primary amine. |

| 6 | Piperidine C -2, C -6 | ~55.0 | Piperidine carbons adjacent to the tertiary nitrogen.[10] |

| 7 | N-C H₂-CH | ~68.0 | Methylene carbon of the isobutyl group attached to the tertiary nitrogen. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FT-IR Analysis

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small drop of the liquid this compound or a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Data Interpretation

The FT-IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific functional groups. For piperidine derivatives and primary amines, the N-H and C-H stretching regions are particularly informative.[11][12]

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3350 - 3250 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A characteristic pair of medium-intensity peaks for the primary amine.[9] |

| 2950 - 2850 | C-H Aliphatic Stretch | -CH₃, -CH₂, -CH | Strong, sharp absorptions from the isobutyl and piperidine C-H bonds. |

| ~1600 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | A medium to strong absorption band associated with the in-plane bending of the primary amine.[9] |

| 1470 - 1430 | C-H Bending | -CH₂ | Methylene scissoring vibrations. |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | C-N stretching vibrations for both the primary and tertiary amines. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about molecular structure through the analysis of fragmentation patterns.

Experimental Protocol: MS Analysis

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Use ESI in positive ion mode, as the amine functionalities are basic and readily accept a proton to form [M+H]⁺ ions.

-

Mass Analysis: Acquire the full scan mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation (MS/MS): To obtain structural information, perform a tandem MS (MS/MS) experiment. Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation

Molecular Ion and Fragmentation: The molecular formula C₁₀H₂₂N₂ gives a monoisotopic mass of 170.1783 g/mol .

-

Nitrogen Rule: Compounds with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular ion peak (M⁺˙) in electron ionization (EI) or the [M+H]⁺ peak in ESI will confirm this.[9][13]

-

High-Resolution MS (HRMS): HRMS can confirm the elemental composition by measuring the exact mass to within a few parts per million (ppm). For C₁₀H₂₂N₂, the expected protonated mass [M+H]⁺ is 171.1859.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for amines is alpha-cleavage, where the bond adjacent to the C-N bond is broken.[14][15] This results in the formation of a stable, resonance-stabilized iminium ion.

Figure 2: Predicted major fragmentation pathways for this compound.

The base peak in the mass spectrum is often the result of alpha-cleavage.[13] For a primary amine with an unbranched α-carbon, cleavage of the β-bond often results in a prominent peak at m/z 30, corresponding to [CH₂=NH₂]⁺.[13]

Method Validation and Trustworthiness

In the pharmaceutical industry, it is not enough to simply perform an analysis; the analytical method itself must be proven suitable for its intended purpose.[1][3] This process, known as method validation, ensures the reliability and integrity of the generated data. Key validation parameters, as outlined in guidelines such as ICH Q2(R1), include:[3]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is demonstrated by comparing the spectra of the pure substance with potential interfering compounds.

-

Accuracy: The closeness of test results to the true value. For spectroscopic identification, this is confirmed by consistent results across multiple techniques.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., instrument, analyst, temperature), providing an indication of its reliability during normal usage.

By developing and validating these spectroscopic methods, an organization creates a self-validating system that ensures the consistent quality of the material.[16]

Conclusion

The comprehensive characterization of this compound is reliably achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the C-H framework, FT-IR confirms the presence of key primary and tertiary amine functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. When performed under a validated framework, these techniques collectively provide a robust and trustworthy analytical package essential for the rigorous demands of pharmaceutical research and development.

References

- GCMS Section 6.15 - Whitman People. (n.d.).

- Method of analysis of amine by mass spectrometry - Google Patents. (2007).

- Ciurczak, E. W., & Drennen, J. K. (Eds.). (2002). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Handbook of Near-Infrared Analysis.

- PubChem. (2009). 1-(1-Isobutyrylpiperidin-4-yl)methanamine.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- JoVE. (2023). Video: Mass Spectrometry of Amines.

- Henderson, T. (n.d.).

- JEOL. (n.d.).

- Rana, S., et al. (2021). Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets.

- Mourne Training Services. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.

- CymitQuimica. (n.d.). 1-(1-Isobutylpiperidin-4-yl)-N-methylmethanamine.

- Humboldt-Universität zu Berlin. (n.d.).

- Problems in Chemistry. (2023).

- Humboldt-Universität zu Berlin. (n.d.).

- Organomation. (n.d.).

- PubChem. (n.d.). Piperidine.

- Spectroscopy Magazine. (2023). SPECTROSCOPY IN PHARMACEUTICAL ANALYSIS.

- University of Minnesota Twin Cities. (n.d.).

- ResearchGate. (2025).

- Indian Journal of Pure & Applied Physics. (2004).

Sources

- 1. farm.ucl.ac.be [farm.ucl.ac.be]

- 2. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 3. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 8. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. Video: Mass Spectrometry of Amines [jove.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanistic Void of 1-(1-Isobutylpiperidin-4-YL)methanamine

A deep dive into the scientific literature and chemical databases reveals a conspicuous absence of data regarding the mechanism of action for the compound 1-(1-Isobutylpiperidin-4-YL)methanamine. This molecule is predominantly classified and commercially available as a chemical building block, a foundational component utilized in the synthesis of more complex molecules. Its primary role appears to be that of a structural scaffold, an intermediate in the multi-step process of creating novel chemical entities for research and development.

Currently, there is no publicly available research, including peer-reviewed articles, patents, or pharmacological studies, that delineates a specific biological target or a defined mechanism of action for this compound itself. While the piperidine ring is a common motif in many biologically active compounds, the specific combination of an isobutyl group at the 1-position and a methanamine at the 4-position does not correspond to any well-characterized therapeutic agent with a known mode of action.

The journey of a compound from a synthetic intermediate to a fully characterized drug with a known mechanism of action is a long and arduous one. It involves rigorous screening against a vast array of biological targets, followed by extensive preclinical and clinical research to understand its effects on a molecular, cellular, and organismal level. This compound has not yet emerged in the public domain as a compound that has undergone this extensive investigation.

Therefore, any discussion of its mechanism of action would be purely speculative and without the necessary scientific foundation. For researchers, scientists, and drug development professionals, the value of this compound currently lies in its potential as a starting material for the synthesis of new chemical libraries. These libraries can then be screened for activity against various diseases, with the hope of identifying novel lead compounds. Should a derivative of this molecule show significant biological activity, it would then become the subject of intensive research to elucidate its mechanism of action.

Until such research is conducted and published, the mechanism of action of this compound remains an open question within the scientific community. Its current identity is that of a tool for chemical synthesis, a means to an end rather than an end in itself. The scientific narrative of this particular molecule is yet to be written.

The Isobutylpiperidine Scaffold: A Privileged Motif in Drug Discovery and a Technical Guide to Unlocking Its Biological Potential

Foreword: The Enduring Relevance of the Piperidine Ring and the Rise of the Isobutyl Substituent

The piperidine scaffold is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged structure" due to its prevalence in a vast array of clinically approved drugs and biologically active natural products.[1] Its conformational flexibility, metabolic stability, and ability to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity make it an exceptionally versatile building block in the design of novel therapeutics.[1] This guide delves into a specific, yet increasingly significant, subset of this chemical class: isobutylpiperidine compounds. The introduction of the isobutyl group can profoundly influence the biological activity of the parent piperidine molecule, creating unique interactions with biological targets and opening new avenues for therapeutic intervention.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the "why" behind the "how" in evaluating the biological activities of isobutylpiperidine compounds. We will explore the key therapeutic areas where these compounds show promise and provide detailed, field-proven experimental protocols to empower your research endeavors.

I. The Spectrum of Biological Activity of Isobutylpiperidine Compounds: A Landscape of Therapeutic Promise

The isobutylpiperidine moiety has been incorporated into a diverse range of molecules exhibiting significant biological activities. While the piperidine ring itself is a common feature in many drug classes, the addition of the isobutyl group can fine-tune the compound's properties, leading to enhanced potency, selectivity, or favorable pharmacokinetic profiles. Here, we explore some of the most promising areas of investigation.

Neuropharmacological Applications: Modulating the Central Nervous System

The central nervous system (CNS) is a primary target for piperidine-containing drugs, and isobutylpiperidine derivatives are no exception. Their ability to cross the blood-brain barrier and interact with various neuronal receptors and enzymes makes them attractive candidates for treating a range of neurological and psychiatric disorders.

One notable example is 4-isobutylpiperidine-2,6-dione , a compound that has garnered attention for its potential applications in the development of agents for neurodegenerative and psychiatric conditions.[]

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[3] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a key therapeutic strategy.[3] Piperidine-based compounds, such as Donepezil, are well-established AChE inhibitors.[3] The isobutylpiperidine scaffold can be rationally designed to interact with the active site of AChE, offering potential for the development of new anti-Alzheimer's agents.[4][5]

The dopamine transporter (DAT) plays a crucial role in regulating dopamine levels in the brain, and its dysfunction is implicated in conditions such as depression, ADHD, and substance abuse.[6] Isobutylpiperidine analogs have been investigated as DAT inhibitors, with the potential to modulate dopaminergic neurotransmission.[7][8]

Analgesic Properties: Targeting Pain Pathways

The piperidine nucleus is a core component of many potent opioid analgesics.[9] The substitution pattern on the piperidine ring is critical for affinity and activity at opioid receptors.[9] Research into novel isobutylpiperidine derivatives has shown promise in developing new analgesics.[10][11]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Piperidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[12][13][14][15][16] The lipophilic nature of the isobutyl group can enhance the ability of these compounds to penetrate microbial cell membranes, contributing to their antimicrobial efficacy.

II. A Practical Guide to a Self-Validating Experimental Workflow

The following section provides detailed, step-by-step protocols for key experiments to evaluate the biological activities of isobutylpiperidine compounds. The rationale behind critical steps is explained to ensure a deep understanding of the experimental design and to facilitate the generation of robust and reproducible data.

Workflow Overview

A logical workflow for evaluating a novel isobutylpiperidine compound would typically begin with in vitro screening for a specific biological activity, followed by more detailed mechanistic studies and, potentially, in vivo validation.

Caption: A generalized workflow for the biological evaluation of isobutylpiperidine compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[17] It is a crucial first step in evaluating the potential anticancer activity of a compound or for determining its cytotoxic concentration for other cell-based assays. The assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[18]

Detailed Protocol:

-

Cell Seeding:

-

Culture an appropriate cancer cell line (e.g., SH-SY5Y neuroblastoma for neuropharmacological studies) in a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well).

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare a stock solution of the isobutylpiperidine compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[17]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Rationale: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[19] This method is preferred over disc diffusion for determining the potency of novel compounds as it provides a numerical value for comparison.

Detailed Protocol:

-

Preparation of Reagents and Microorganisms:

-

Prepare a stock solution of the isobutylpiperidine compound in a suitable solvent (e.g., DMSO).

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the desired growth phase.[20]

-

Standardize the microbial suspension to a specific turbidity, typically a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[19]

-

-

Serial Dilution in 96-Well Plate:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first column of wells and mix.

-

Perform two-fold serial dilutions by transferring 100 µL from each well to the next, from left to right. Discard the final 100 µL from the last column of dilutions.[20]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[19]

-

Acetylcholinesterase Inhibition Assay: Ellman's Method

Rationale: Ellman's method is a simple, rapid, and reliable colorimetric assay for measuring AChE activity.[21] It is widely used for screening potential AChE inhibitors. The assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be quantified spectrophotometrically.[22]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a 10 mM DTNB solution in the phosphate buffer.

-

Prepare a 14 mM acetylthiocholine iodide (ATCI) solution in deionized water.

-

Prepare a solution of AChE (from electric eel) in the phosphate buffer.

-

Prepare stock solutions of the isobutylpiperidine test compound and a positive control (e.g., Donepezil) in a suitable solvent.[3]

-

-

Assay Procedure (in a 96-well plate):

-

Set up the following reactions in triplicate:

-

Blank: Buffer + DTNB + ATCI

-

Control (100% activity): Buffer + AChE + DTNB + solvent

-

Test Sample: Buffer + AChE + DTNB + test compound

-

-

Pre-incubate the plate for 10 minutes at 25°C.[21]

-

-

Initiation of Reaction and Kinetic Measurement:

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[21]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Dopamine Transporter Binding Assay: Radioligand Competition

Rationale: Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor or transporter.[6] In this case, a competition binding assay is used to measure the ability of an isobutylpiperidine compound to displace a known radiolabeled ligand from the dopamine transporter.

Detailed Protocol:

-

Membrane Preparation:

-

Prepare a crude membrane fraction from a tissue source rich in DAT (e.g., rat striatum) or from cells expressing recombinant DAT.[23]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled isobutylpiperidine test compound.[6]

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).[24]

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[6]

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.[6]

-

In Vivo Analgesic Activity: The Hot Plate Test

Rationale: The hot plate test is a classic method for evaluating the efficacy of centrally acting analgesics.[25] It measures the latency of a rodent's response to a thermal stimulus, which is indicative of its pain threshold. An increase in the response latency after administration of a test compound suggests an analgesic effect.[26]

Detailed Protocol:

-

Animal Acclimation and Baseline Measurement:

-

Acclimate the animals (typically mice or rats) to the testing room for at least 30 minutes before the experiment.[26]

-

Determine the baseline response latency for each animal by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C) and measuring the time it takes to exhibit a nociceptive response (e.g., paw licking or jumping).[27] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[26]

-

-

Compound Administration:

-

Administer the isobutylpiperidine compound to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

A control group should receive the vehicle, and a positive control group should receive a known analgesic (e.g., morphine).

-

-

Post-Treatment Latency Measurement:

-

At predetermined time points after compound administration (e.g., 30, 60, 90, and 120 minutes), measure the response latency of each animal on the hot plate.

-

-

Data Analysis:

-

Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Compare the %MPE values between the treatment groups to determine the analgesic efficacy of the test compound.

-

III. Quantitative Data Summary and Interpretation

To facilitate the comparison of the biological activities of different isobutylpiperidine compounds, it is essential to present quantitative data in a clear and organized manner.

Table 1: Hypothetical In Vitro Cytotoxicity of Isobutylpiperidine Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) |

| IBP-1 | SH-SY5Y | 15.2 |

| IBP-2 | HeLa | 25.8 |

| IBP-3 | MCF-7 | > 100 |

Table 2: Hypothetical Antimicrobial Activity of Isobutylpiperidine Derivatives

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| IBP-A | 8 | 32 |

| IBP-B | 16 | 64 |

| IBP-C | 4 | 16 |

Table 3: Hypothetical AChE Inhibition and DAT Binding of Isobutylpiperidine Derivatives

| Compound ID | AChE IC₅₀ (nM) | DAT Ki (nM) |

| IBP-N1 | 50 | 120 |

| IBP-N2 | 15 | 250 |

| IBP-N3 | 125 | 35 |

IV. Conclusion: The Future of Isobutylpiperidine Compounds in Therapeutics

The isobutylpiperidine scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The inherent properties of the piperidine ring, combined with the specific contributions of the isobutyl substituent, offer a rich chemical space for exploration. By employing the rigorous and self-validating experimental workflows detailed in this guide, researchers can effectively screen, characterize, and optimize isobutylpiperidine compounds, paving the way for the next generation of medicines to address unmet medical needs in neuropharmacology, infectious diseases, and beyond. The key to success lies not only in the synthesis of novel chemical entities but also in the thoughtful and systematic evaluation of their biological effects, guided by a deep understanding of the underlying principles of each experimental assay.

V. References

-

BenchChem. (2025). Application Notes and Protocols for Hot Plate and Tail-Flick Assays in Opioid Analgesia Research.

-

UCSF IACUC. (n.d.). Hot Plate Test.

-

Unknown. (n.d.). Analgesia Hot Plat Test.

-

BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.

-

Wikipedia. (n.d.). Hot plate test.

-

BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method.

-

YouTube. (2023). MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay.

-

Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay.

-

PubMed. (n.d.). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites.

-

NC DNA Day Blog. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique).

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

-

PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

-

Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.

-

BOC Sciences. (n.d.). CAS 916982-10-0 4-Isobutylpiperidine-2,6-dione.

-

NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.

-

ATCC. (n.d.). MTT Cell Proliferation Assay.

-

Abcam. (n.d.). MTT assay protocol.

-

BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".

-

ACS Publications. (2024). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes | JACS Au.

-

PubMed. (n.d.). Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter.

-

ResearchGate. (2023). New Findings about Ellman's Method to Determine Cholinesterase Activity.

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

-

PMC. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.

-

Scribd. (n.d.). Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics.

-

Pakistan Journal of Pharmaceutical Sciences. (2016). Analgesic activity of alkyl piperidine derivatives.

-

PubMed. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides.

-

PMC. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

-

PubMed. (2012). Antimicrobial Activities of Novel Bis-Piperidinium Compounds.

-

PubMed. (n.d.). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo.

-

PubMed. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids.

-

PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.

-

PubMed. (n.d.). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects.

-

International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.

-

PubMed. (n.d.). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives.

-

PMC. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines.

-

ResearchGate. (2023). Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N -Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.

-

PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives.

-

Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.

-

MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.

-

ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives.

-

PubMed. (n.d.). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine.

-

Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.

-

BLD Pharm. (n.d.). 916982-10-0|4-Isobutylpiperidine-2,6-dione|BLD Pharm.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsi.org [ijpsi.org]

- 4. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of Novel Bis-Piperidinium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academicjournals.org [academicjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. atcc.org [atcc.org]

- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. rr-asia.woah.org [rr-asia.woah.org]

- 25. Hot plate test - Wikipedia [en.wikipedia.org]

- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 27. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

The Strategic Role of 1-(1-Isobutylpiperidin-4-YL)methanamine in Modern Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics.[1] Among the vast array of piperidine-based building blocks, 1-(1-isobutylpiperidin-4-yl)methanamine has emerged as a particularly valuable synthon, primarily due to its integral role in the development of potent and selective antagonists for the C-C chemokine receptor type 5 (CCR5). The strategic incorporation of the N-isobutyl group and the C-4 aminomethyl functionality provides a unique combination of physicochemical and structural properties that are crucial for optimizing ligand-receptor interactions, particularly in the context of G-protein coupled receptors (GPCRs). This guide provides an in-depth analysis of the synthesis, physicochemical properties, and strategic application of this key intermediate in drug design, with a focus on its contribution to the discovery of novel therapeutics.

Introduction: The Piperidine Moiety in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse pharmacophoric elements.[3] The conformational flexibility of the piperidine ring, existing predominantly in a chair conformation, allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[2]

Derivatives of 4-aminomethylpiperidine, in particular, are valuable building blocks as they provide a primary amine handle for further chemical modifications, such as amide bond formation or reductive amination, enabling the construction of complex molecular architectures.[4] The specific N-alkylation of the piperidine nitrogen, as with the isobutyl group in this compound, further refines the molecule's properties, influencing its basicity, lipophilicity, and steric profile.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available materials. The following protocol is a robust and scalable pathway, ensuring high purity of the final product.

Overall Synthesis Pathway

Caption: A proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Isobutyl-4-piperidinecarbonitrile

This step involves the N-alkylation of 4-piperidinecarbonitrile with isobutyl bromide. The use of a mild base like potassium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction, driving the reaction to completion. Acetonitrile is an excellent solvent for this substitution reaction due to its polar aprotic nature.

-

Materials:

-

4-Piperidinecarbonitrile

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

-

Procedure:

-

To a solution of 4-piperidinecarbonitrile (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-isobutyl-4-piperidinecarbonitrile, which can be used in the next step without further purification or purified by column chromatography.

-

Step 2: Synthesis of this compound

The final step is the reduction of the nitrile group to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using Raney Nickel. The choice of reducing agent depends on the scale and available laboratory facilities.

-

Materials:

-

1-Isobutyl-4-piperidinecarbonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel

-

Tetrahydrofuran (THF, anhydrous) or Ethanol

-

Hydrogen gas (for catalytic hydrogenation)

-

-

Procedure (using LiAlH₄):

-

To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-isobutyl-4-piperidinecarbonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by distillation under reduced pressure.

-

Physicochemical Properties and "Drug-likeness"

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Importance in Drug Design |

| Molecular Weight | ~170.3 g/mol | Conforms to Lipinski's Rule of Five (<500 Da), favoring good absorption.[6] |

| logP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity is crucial for balancing membrane permeability and aqueous solubility. |

| pKa (Basicity) | ~10.5 | The basic nitrogen atoms can form salts, improving solubility and allowing for ionic interactions with biological targets. |

| Hydrogen Bond Donors | 2 | Conforms to Lipinski's Rule of Five (≤5), contributing to good permeability.[6] |

| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's Rule of Five (≤10), contributing to good permeability.[6] |

These properties position this compound as an attractive starting point for the development of orally bioavailable drugs.

Role in Drug Design: A Focus on CCR5 Antagonism

The most prominent application of this compound is as a key intermediate in the synthesis of CCR5 antagonists for the treatment of HIV-1 infection.[7] CCR5 is a co-receptor required for the entry of the most common strains of HIV-1 into host T-cells.[8]

Structure-Activity Relationship (SAR) Insights

The this compound moiety plays a crucial role in the binding of small molecule antagonists to the CCR5 receptor.

-

The N-Isobutyl Group: This lipophilic group often occupies a hydrophobic pocket within the transmembrane domain of the GPCR. The branched nature of the isobutyl group can provide a better fit and enhanced van der Waals interactions compared to a linear alkyl chain, leading to increased potency.

-

The 4-Aminomethylpiperidine Core: This portion of the molecule acts as a scaffold, correctly positioning the other pharmacophoric elements. The basic nitrogen of the piperidine ring can form a key salt bridge with acidic residues in the receptor, such as glutamic acid, which is a common interaction for aminergic GPCR ligands. The exocyclic primary amine serves as a versatile attachment point for building out the rest of the molecule, often connecting to a central aromatic or heteroaromatic core.

Signaling Pathway and Mechanism of Action

Caption: Mechanism of HIV-1 entry and its inhibition by a CCR5 antagonist.

CCR5 antagonists are allosteric inhibitors. They do not bind to the same site as the natural chemokine ligands or the HIV-1 envelope protein gp120. Instead, they bind to a pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents gp120 from engaging with the co-receptor, thereby blocking the fusion of the viral and cellular membranes and preventing viral entry.

Experimental Protocols for Biological Evaluation

To assess the efficacy of novel compounds containing the this compound moiety, a series of in vitro assays are essential.

Protocol 1: CCR5 Radioligand Binding Assay

This assay determines the affinity of a test compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human CCR5 receptor

-

Radioligand (e.g., [¹²⁵I]-MIP-1α)

-

Test compounds

-

Assay buffer

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

In a 96-well plate, add the CCR5-expressing cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters with cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Protocol 2: HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a test compound to inhibit the entry of HIV-1 into target cells. It utilizes pseudoviruses that express the HIV-1 envelope protein but are replication-incompetent.

-

Materials:

-

HIV-1 Env-pseudotyped viruses (expressing the envelope of a CCR5-tropic strain)

-

Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR)

-

Test compounds

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the pseudoviruses with varying concentrations of the test compound for 1 hour at 37 °C.

-

Add the virus-compound mixture to the target cells and incubate for 48 hours.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer.

-

The concentration of the test compound that inhibits 50% of viral entry (IC₅₀) is calculated by comparing the luciferase activity in the presence of the compound to that in the absence of the compound.

-

Pharmacokinetics, Metabolism, and Toxicology Considerations

The piperidine ring is generally considered to be metabolically stable.[3] However, N-dealkylation is a common metabolic pathway for N-substituted piperidines, which can be catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[9] The isobutyl group may be susceptible to hydroxylation. The toxicological profile of piperidine derivatives varies widely depending on the substituents.[10] For any new drug candidate, a thorough evaluation of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is essential.

Conclusion

This compound is a strategically important building block in modern drug design, particularly in the development of CCR5 antagonists. Its well-defined structure, favorable physicochemical properties, and versatile synthetic handles make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, structure-activity relationships, and biological context is crucial for the rational design of novel therapeutics targeting GPCRs and other important biological targets. The protocols and insights provided in this guide serve as a comprehensive resource for researchers in this dynamic field.

References

- Frolov, N. A., & Vereshchagin, A. N. (2023).

- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

- U.S. Patent No. US 2010/0029676 A1. (2010).

- PubChem. (n.d.). 4-(Aminomethyl)piperidine.

- ChemicalBook. (2025). 4-(Aminomethyl)piperidine.

- Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.

- Syguda, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.